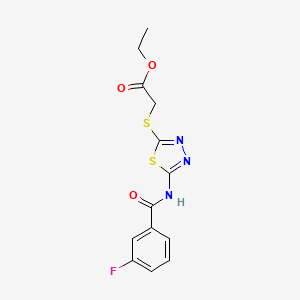

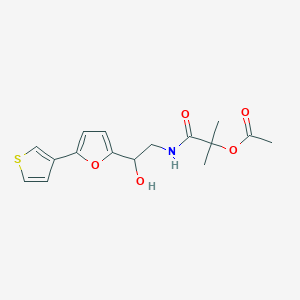

![molecular formula C25H28BrN3O4 B2798389 (E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 790290-34-5](/img/structure/B2798389.png)

(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic organic compound with a complex structure. Let’s break down its various components:

(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl] : This part of the molecule contains a bromine-substituted aromatic ring with ethoxy and dimethylamino functional groups. The presence of the oxoethoxy moiety suggests potential reactivity.

2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide : This segment includes a cyano group attached to a prop-2-enamide backbone. The trimethylphenyl group contributes to the overall steric and electronic properties.

Molecular Structure Analysis

The molecular formula of the compound is C₂₇H₃₄BrN₃O₄ . Its three-dimensional structure determines its chemical behavior, reactivity, and interactions with other molecules. Computational methods (such as density functional theory) can provide insights into its geometry and electronic properties.

Chemical Reactions Analysis

- Bromination : The bromine atom in the aromatic ring can undergo substitution reactions with nucleophiles or elimination reactions.

- Amidation : The cyano group can react with amines to form amides, which may play a role in the compound’s biological activity.

- Enamide Isomerization : The (E)- to (Z)-isomerization of the prop-2-enamide group affects its reactivity.

Physical And Chemical Properties Analysis

- Solubility : Investigate its solubility in various solvents (polar and nonpolar).

- Melting Point : Determine the temperature at which it transitions from solid to liquid.

- UV-Vis Absorption : Examine its absorption spectrum to identify characteristic peaks.

- Stability : Assess its stability under different conditions (light, temperature, pH).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile, especially considering the cyano group.

- Handling : Follow safety protocols during synthesis and handling.

- Environmental Impact : Assess its environmental persistence and potential harm.

Direcciones Futuras

- Biological Studies : Investigate its pharmacological activity, potential drug-like properties, and therapeutic applications.

- Structure-Activity Relationship (SAR) : Explore analogs to understand the impact of structural modifications.

- Patent Landscape : Review existing patents related to this compound.

Please note that this analysis is based on general knowledge and assumptions. For precise details, consult relevant scientific literature .

Propiedades

IUPAC Name |

(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28BrN3O4/c1-7-32-21-12-18(11-20(26)24(21)33-14-22(30)29(5)6)10-19(13-27)25(31)28-23-16(3)8-15(2)9-17(23)4/h8-12H,7,14H2,1-6H3,(H,28,31)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDOBEJPZHUZBY-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C)Br)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C)Br)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)

![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)

![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)

![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)

![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)